Boc-Agly-Val-Agly-OEt

Beschreibung

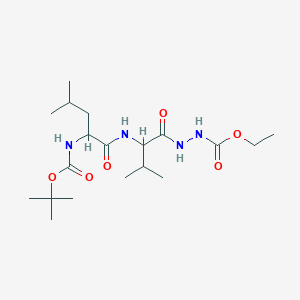

Boc-Agly-Val-Agly-OEt is a synthetic peptide derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N-terminus and an ethyl ester (OEt) moiety at the C-terminus. The sequence includes α-glycine (Agly) and valine (Val) residues, arranged as this compound. This compound is primarily utilized in peptide synthesis research, where protective groups like Boc enhance stability during solid-phase synthesis, while ethyl esters facilitate solubility in organic solvents . Its structural design allows for selective deprotection, enabling modular incorporation into larger peptide chains or modified biomaterials.

Eigenschaften

Molekularformel |

C19H36N4O6 |

|---|---|

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

tert-butyl N-[1-[[1-(2-ethoxycarbonylhydrazinyl)-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C19H36N4O6/c1-9-28-18(27)23-22-16(25)14(12(4)5)21-15(24)13(10-11(2)3)20-17(26)29-19(6,7)8/h11-14H,9-10H2,1-8H3,(H,20,26)(H,21,24)(H,22,25)(H,23,27) |

InChI-Schlüssel |

CCIRNXXUWFWJAR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Agly-Val-Agly-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using tert-butoxycarbonyl (Boc) anhydride. The protected glycine is then coupled with valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another molecule of Boc-protected glycine. Finally, the carboxyl group of the resulting tripeptide is esterified with ethanol in the presence of a dehydrating agent like thionyl chloride or oxalyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Agly-Val-Agly-OEt undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions such as sodium hydroxide (NaOH) or acidic conditions like hydrochloric acid (HCl).

Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like DCC or DIC.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Ester Hydrolysis: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

Deprotection: Aminoglycine-valine-aminoglycine ethyl ester

Ester Hydrolysis: Boc-aminoglycine-valine-aminoglycine

Coupling: Extended peptides with additional amino acid residues

Wissenschaftliche Forschungsanwendungen

Boc-Agly-Val-Agly-OEt has a wide range of applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.

Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and peptide-based drug design.

Medicinal Chemistry: this compound is used in the development of peptide-based therapeutics and prodrugs.

Industrial Applications: It is used in the production of peptide-based materials and coatings

Wirkmechanismus

The mechanism of action of Boc-Agly-Val-Agly-OEt involves its role as a protected peptide intermediate. The Boc group protects the amino functionalities during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions to form longer peptide chains. The ethyl ester group at the carboxyl terminus can be hydrolyzed to provide a free carboxylic acid, which can also participate in coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Boc-Agly-Val-Agly-OEt, a comparative analysis with structurally analogous compounds is provided below. Key parameters include molecular weight, solubility, protective group efficacy, and applications.

Table 1: Comparative Analysis of this compound and Analogous Peptide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (in DMSO) | Protective Groups | Applications |

|---|---|---|---|---|---|

| This compound | C₁₆H₂₇N₃O₆ | 357.41 | 25 mg/mL | Boc (N-term), OEt (C-term) | Peptide synthesis, drug delivery studies |

| Boc-Ala-Val-Ala-OEt | C₁₅H₂₅N₃O₆ | 343.38 | 30 mg/mL | Boc (N-term), OEt (C-term) | Model studies for protease resistance |

| Fmoc-Gly-Val-Gly-OH | C₂₃H₂₅N₃O₇ | 455.46 | 10 mg/mL | Fmoc (N-term), Free C-term | Solid-phase peptide synthesis |

| Ac-Val-Agly-Val-NH₂ | C₁₂H₂₂N₄O₃ | 270.33 | 5 mg/mL | Acetyl (N-term), Amide (C-term) | Biophysical stability assays |

Key Findings:

Protective Group Impact : this compound exhibits superior solubility in DMSO compared to Fmoc-protected analogs (e.g., Fmoc-Gly-Val-Gly-OH), likely due to the ethyl ester’s hydrophobicity .

Synthetic Utility : Unlike acetylated or amidated derivatives (e.g., Ac-Val-Agly-Val-NH₂), Boc/OEt combinations allow sequential deprotection, enabling controlled elongation in peptide chains .

Amino Acid Substitution: Replacing Agly with alanine (Boc-Ala-Val-Ala-OEt) marginally reduces molecular weight but increases solubility, suggesting side-chain hydrophobicity modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.